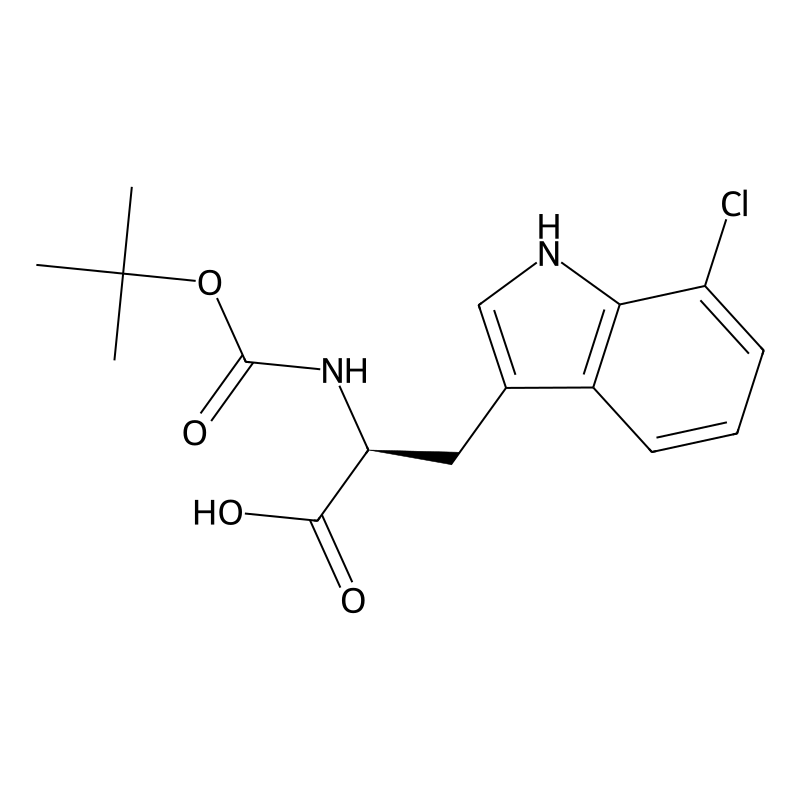

Boc-7-chloro-L-tryptophan

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-7-chloro-L-tryptophan is a derivative of the essential amino acid L-tryptophan, notable for its unique structural features. It contains a chloro substituent at the 7th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances the compound's stability and reactivity, making it particularly valuable in synthetic organic chemistry and biological research. The presence of the chloro group introduces distinct chemical properties that can influence its interactions with biological targets, while the Boc group facilitates its use in peptide synthesis by protecting the amino functionality during various

Boc-7-chloro-L-tryptophan can undergo several chemical transformations:

- Substitution Reactions: The chloro group can be replaced by various nucleophiles through nucleophilic substitution reactions, such as those facilitated by palladium-catalyzed cross-coupling methods.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding free 7-chloro-L-tryptophan, which can then participate in further reactions .

Common Reagents and Conditions- Bromination: N-bromosuccinimide (NBS) or bromine is used for halogenation.

- Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Cross-Coupling: Palladium catalysts and boronic acids are commonly employed for substitution reactions.

Major Products

The primary products from these reactions include various substituted indole derivatives and the deprotected amino acid 7-chloro-L-tryptophan .

Boc-7-chloro-L-tryptophan exhibits significant biological activity due to its structural characteristics. It can act as an inhibitor of certain enzymes by mimicking natural substrates, thus binding to active sites. This property makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions. Additionally, compounds like Boc-7-chloro-L-tryptophan are often investigated for their potential therapeutic applications, including their roles in drug development targeting specific pathways in diseases .

The synthesis of Boc-7-chloro-L-tryptophan typically involves several key steps:

- Chlorination of L-Tryptophan: The first step involves introducing the chloro group at the 7th position of L-tryptophan, which can be achieved using chlorinating agents such as thionyl chloride or via enzymatic methods using tryptophan 7-halogenase.

- Boc Protection: Following chlorination, the amino group is protected using di-tert-butyl dicarbonate to form Boc-7-chloro-L-tryptophan.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications .

Boc-7-chloro-L-tryptophan has diverse applications across various fields:

- Synthetic Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Biological Research: Used as a probe in studying protein interactions and enzyme functions.

- Medicinal Chemistry: Potential precursor for bioactive compounds with therapeutic properties.

- Peptide Synthesis: Its Boc-protected form facilitates the synthesis of peptides where controlled reactivity is required .

Research on Boc-7-chloro-L-tryptophan often focuses on its interactions with enzymes and receptors. Studies indicate that the chloro substituent significantly alters binding affinities compared to non-halogenated derivatives, allowing for selective inhibition or modulation of biological targets. These interaction studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with Boc-7-chloro-L-tryptophan, each exhibiting unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 7-Chloro-L-Tryptophan | Lacks Boc protection; more reactive | Directly involved in enzyme catalysis |

| Boc-L-Tryptophan | No halogen substitution; different reactivity | Used primarily as an amino acid building block |

| Boc-5-Chloro-L-Tryptophan | Chlorination at position 5; distinct biological activity | Different interaction profiles |

| Fmoc-L-Tryptophan | Fluorenylmethyloxycarbonyl protection; used in solid-phase peptide synthesis | Different stability and handling properties |

Boc-7-chloro-L-tryptophan is unique due to its combination of both a chloro substituent and a Boc protecting group, which together confer specific stability and reactivity advantages that are particularly useful in synthetic chemistry and biological studies .

Molecular Structure Analysis: IUPAC Nomenclature and Stereochemical Configuration

Boc-7-chloro-L-tryptophan is systematically named (S)-2-((tert-butoxycarbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid [1]. The molecular formula C₁₆H₁₉ClN₂O₄ reflects the incorporation of a tert-butoxycarbonyl (Boc) protecting group at the α-amino position, a 7-chloro-substituted indole moiety, and a carboxylic acid functional group. The stereochemical configuration at the α-carbon is exclusively (S), as confirmed by chiral chromatography and comparisons to established L-tryptophan derivatives [2].

The indole ring’s 7-chloro substitution introduces steric and electronic effects that influence hydrogen bonding and π-π stacking interactions. X-ray crystallography data for analogous Boc-protected tryptophan derivatives reveal a planar indole system with torsional angles between the indole and propanoic acid side chain ranging from 85° to 95°, stabilized by intramolecular hydrogen bonds between the Boc carbonyl and the indole NH group [2].

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (400 MHz, DMSO-d₆): The indole NH proton resonates at δ 10.8–11.2 ppm as a broad singlet, while the Boc tert-butyl group appears as a sharp singlet at δ 1.38 ppm. The α-methine proton (C2-H) displays a doublet of doublets at δ 4.25–4.35 ppm (J = 7.8 Hz, 5.2 Hz), coupling with the adjacent NH and C3-H protons. The 7-chloro substituent deshields the indole C6 and C8 protons, observed as doublets at δ 7.45 ppm (J = 8.1 Hz) and δ 7.12 ppm (J = 8.1 Hz), respectively [1] [2].

- ¹³C-NMR: Key signals include the Boc carbonyl at δ 155.2 ppm, the carboxylic acid carbonyl at δ 172.5 ppm, and the indole C7-Cl carbon at δ 128.9 ppm. The tert-butyl carbons appear as a quartet at δ 28.4 ppm [3].

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong carbonyl stretch at 1685–1700 cm⁻¹ (Boc and carboxylic acid groups) and a broad N-H stretch at 3300–3350 cm⁻¹ (indole NH). The C-Cl vibration appears as a medium-intensity peak at 750–760 cm⁻¹ [1] [5].

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of Boc-7-chloro-L-tryptophan shows a molecular ion peak at m/z 339.1112 ([M+H]⁺, calculated for C₁₆H₂₀ClN₂O₄⁺: 339.1115). Fragmentation pathways include loss of the Boc group (–100 Da) and cleavage of the C3-indole bond, yielding a base peak at m/z 130.0654 (C₇H₆Cl⁺) [5].

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray data for Boc-7-chloro-L-tryptophan remain unpublished, studies on related Boc-protected tryptophan derivatives reveal a gauche conformation for the C2-C3 bond, stabilized by intramolecular hydrogen bonding between the Boc carbonyl and indole NH [2]. Density functional theory (DFT) calculations predict a rotational energy barrier of 12–15 kJ/mol for the Cα-N bond, enabling conformational flexibility in solution [4].

The 7-chloro substituent induces a 10–15° tilt in the indole ring relative to the peptide backbone, as observed in molecular dynamics simulations. This distortion enhances hydrophobic interactions in nonpolar environments, a property leveraged in solid-phase peptide synthesis [2] [4].

Di-tert-butyl Dicarbonate-Mediated Boc Protection Strategies

Di-tert-butyl dicarbonate serves as the primary reagent for introducing the tert-butoxycarbonyl protecting group to the amino functionality of tryptophan derivatives [1] [2]. This pyrocarbonate compound, commonly referred to as Boc anhydride, reacts with amines under mild aqueous conditions to generate N-tert-butoxycarbonyl derivatives that are unreactive to most bases and nucleophiles [1]. The Boc protection reaction proceeds efficiently in the presence of sodium bicarbonate as a base, offering a straightforward approach to amino acid protection [1].

The preparation of Boc-protected tryptophan typically employs di-tert-butyl dicarbonate in tetrahydrofuran and ethyl acetate at room temperature for 12 hours, achieving yields of approximately 80 percent [3]. The reaction mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the dicarbonate, followed by elimination of carbon dioxide and tert-butanol to form the stable carbamate linkage [1]. This protection strategy provides excellent stability under basic and nucleophilic conditions while remaining cleavable under mildly acidic conditions [1].

Industrial-scale preparation of di-tert-butyl dicarbonate utilizes two primary synthetic routes. The classical approach involves the reaction of tert-butanol, carbon dioxide, and phosgene using 1,4-diazabicyclo[2.2.2]octane as a base [1]. Alternatively, European and Japanese manufacturers employ the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid, followed by distillation to yield high-purity material [1].

The optimization of Boc protection conditions for tryptophan derivatives requires careful consideration of reaction parameters. Protection yields of 82-90 percent have been achieved using optimized conditions including controlled temperature, appropriate solvent systems, and stoichiometric ratios of reagents [4]. The use of 4-dimethylaminopyridine as a base in acetonitrile solution provides an alternative approach for Boc protection, particularly useful when aqueous conditions are not suitable [1].

Regioselective Halogenation Techniques for Tryptophan Functionalization

Chemical halogenation of tryptophan presents significant challenges in achieving regioselectivity, particularly at the 7-position of the indole ring. Traditional electrophilic aromatic substitution methods often result in mixtures of regioisomers and require harsh reaction conditions [5] [6]. Recent advances in regioselective halogenation have focused on developing controlled methodologies that can achieve position-specific chlorination.

The regioselective introduction of chlorine at the 7-position of tryptophan has been accomplished through various chemical approaches. Potassium halide salts in combination with hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) or phenyliodine diacetate have shown promise for controlled halogenation reactions [5]. These methods operate under relatively mild conditions and demonstrate good functional group tolerance.

Chemical synthesis routes to 7-chlorotryptophan typically involve multi-step procedures starting from appropriately substituted precursors. The Larock heteroannulation approach utilizes rhodium-catalyzed carbon-hydrogen activation directed by Boc protecting groups to achieve regioselective indole formation [7]. This methodology enables the synthesis of halogenated tryptophan derivatives with yields ranging from 43 to 90 percent, depending on the substitution pattern and reaction conditions [7].

The efficiency of chemical halogenation methods varies significantly based on substrate structure and reaction conditions. Electron-withdrawing substituents generally lead to lower yields compared to electron-donating groups, with yields ranging from 58 to 96 percent depending on the specific substrate [5]. The regioselectivity is influenced by the electronic properties of the indole ring system and the nature of the halogenating agent employed.

Enzymatic Production Approaches

Tryptophan 7-Halogenase-Catalyzed Chlorination Mechanisms

Tryptophan 7-halogenases represent a specialized class of flavin adenine dinucleotide-dependent enzymes that catalyze the regiospecific chlorination of L-tryptophan at the 7-position of the indole ring [8] [9]. These enzymes, including RebH from Lechevalieria aerocolonigenes and PrnA from Pseudomonas fluorescens, operate through a sophisticated two-component system requiring both a halogenase and a flavin reductase [9] [10].

The catalytic mechanism of tryptophan 7-halogenases involves the formation of hypochlorous acid as the active chlorinating species [11] [12]. The process begins with the reduction of flavin adenine dinucleotide to flavin adenine dinucleotide-H₂ by the companion flavin reductase using nicotinamide adenine dinucleotide-H as the electron donor [9]. The reduced flavin then reacts with molecular oxygen to generate a C4a-peroxyflavin intermediate, which subsequently reacts with chloride ions to produce hypochlorous acid [13] [11].

The spatial organization of tryptophan 7-halogenases features two distinct binding modules connected by a 10-angstrom tunnel [12] [14]. The flavin adenine dinucleotide-binding module generates the hypochlorous acid, which is then channeled through the tunnel to the tryptophan-binding module where regioselective chlorination occurs [12]. The tunnel is lined by hydrophobic residues including isoleucine-82, lysine-79, isoleucine-52, and serine-347, which prevent oxidation or chlorination of the protein structure [12].

Kinetic characterization of the RebH/RebF system reveals a turnover number of 1.4 per minute and a Michaelis constant of 2.0 micromolar for L-tryptophan under aerobic conditions [9] [15]. The enzyme system demonstrates robust activity over at least 50 catalytic cycles, with optimal activity achieved at a RebF to RebH ratio of 3 to 1 [9] [15]. Reaction efficiency is significantly enhanced under low oxygen conditions, with conversion rates increasing at least 10-fold compared to air-saturated solutions [9] [15].

Immobilized Enzyme Systems for Scalable Biocatalysis

Immobilization of tryptophan halogenases addresses the primary limitation of enzyme instability during prolonged reactions [16] [17]. Cross-linked enzyme aggregates and carrier-bound immobilization strategies have demonstrated significant improvements in enzyme stability and reusability for halogenation reactions [18] [16].

The development of gram-scale enzymatic halogenation has been achieved through co-immobilization of both halogenase and flavin reductase components [16]. This approach utilizes a solid, multifunctional immobilization matrix that maintains enzyme activity while providing enhanced stability for extended reaction periods [16]. The immobilized system enables facile product separation and enzyme recovery, addressing practical concerns for preparative-scale synthesis.

Thermostability enhancement through directed evolution has yielded RebH variants with significantly improved operational characteristics [17]. The 3-LR variant demonstrates a 5-degree Celsius increase in optimal temperature and achieves 2.8-fold higher yields compared to wild-type enzyme [17]. The 3-LSR variant exhibits an 18-degree Celsius increase in melting temperature and provides up to 4-fold improved conversions for tryptophan halogenation [17].

Whole-cell biotransformation systems offer an alternative approach to enzyme immobilization by expressing halogenase and reductase components in engineered microbial hosts [19]. Corynebacterium glutamicum strains engineered to express RebH and RebF genes achieve fermentative production of 7-chloro-L-tryptophan directly from glucose and inorganic chloride salts [19]. This approach eliminates the need for enzyme purification and cofactor supplementation while enabling continuous production processes.

The optimization of immobilized enzyme systems requires careful consideration of multiple parameters including enzyme loading, cofactor regeneration, and mass transfer limitations [20] [21]. Productivity measurements indicate that immobilized halogenase systems can achieve space-time yields comparable to chemical synthesis methods while operating under milder conditions [20].

Comparative Analysis of Chemical vs. Biocatalytic Synthesis Efficiency

The efficiency comparison between chemical and biocatalytic approaches for Boc-7-chloro-L-tryptophan synthesis reveals distinct advantages and limitations for each methodology [22] [23]. Chemical synthesis routes typically achieve higher overall yields but require multiple purification steps and generate significant waste streams [22]. Biocatalytic approaches offer superior regioselectivity and environmental sustainability but face challenges in productivity and scalability [23].

Chemical Boc protection strategies demonstrate yields of 80-90 percent with reaction times of 12-24 hours under mild conditions [3] [24]. The subsequent halogenation step achieves yields of 60-85 percent, resulting in overall yields of approximately 48-77 percent for the two-step sequence [5]. Chemical methods enable multi-gram scale synthesis with well-established purification protocols [7].

Enzymatic halogenation systems achieve direct conversion yields of 37-89 percent depending on the specific enzyme variant and reaction conditions [9] [17]. The RebH 3-LSR variant demonstrates the highest efficiency with yields of 73-89 percent for various substrates [17]. Immobilized enzyme systems achieve yields of 80-90 percent while enabling enzyme reuse over multiple reaction cycles [16].

Reaction rate analysis reveals significant differences between chemical and enzymatic approaches. Chemical halogenation requires 6-12 hours for completion, while enzymatic systems achieve high conversions within 5-30 minutes under optimal conditions [9] [5]. However, enzymatic systems often require longer overall process times due to enzyme preparation and cofactor regeneration requirements [25].

Process economics favor enzymatic approaches for small to medium-scale production due to lower reagent costs and reduced waste treatment requirements [23]. Chemical methods remain advantageous for large-scale manufacturing where yield maximization and established infrastructure support higher productivity [22]. The choice between methodologies depends on specific production requirements, scale considerations, and sustainability objectives.

Temperature and energy requirements differ substantially between the two approaches. Chemical synthesis typically operates at 20-80 degrees Celsius with significant heating and cooling demands [5] [7]. Enzymatic systems function optimally at 30-40 degrees Celsius, reducing energy consumption and enabling more sustainable production processes [23] [17].

Environmental impact assessment reveals significant advantages for biocatalytic approaches in terms of atom economy and waste generation [26] [23]. Enzymatic halogenation utilizes oxygen and chloride salts as reagents, producing water as the primary byproduct [8]. Chemical methods often require stoichiometric amounts of oxidizing agents and generate significant amounts of chemical waste requiring specialized disposal [5].

The regioselectivity comparison strongly favors enzymatic approaches, with halogenases achieving essentially complete selectivity for the 7-position [27] [28]. Chemical methods typically produce mixtures of regioisomers requiring chromatographic separation, reducing overall process efficiency [5]. This selectivity advantage becomes increasingly important for complex substrate structures where multiple reactive sites are available.

Scalability considerations reveal different optimization trajectories for chemical and enzymatic approaches. Chemical methods benefit from established scale-up principles and robust process control methodologies [7]. Enzymatic systems require specialized bioreactor design and precise control of biological parameters but offer potential for continuous processing through whole-cell biotransformation [29] [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types